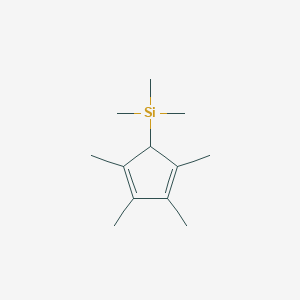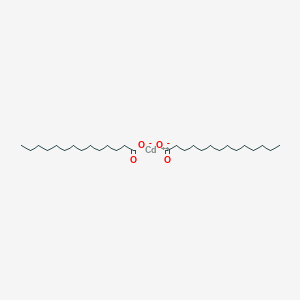
1H-Benzotriazole, 5-(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazole, 5-(pentyloxy)- is a chemical compound that belongs to the class of benzotriazole derivatives. It is commonly used in scientific research as a corrosion inhibitor, UV stabilizer, and as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)- varies depending on its application. As a corrosion inhibitor, it forms a protective layer on the surface of the metal through adsorption. As a UV stabilizer, it absorbs UV radiation and dissipates the energy as heat. As a building block for organic synthesis, it undergoes various chemical reactions to form the desired compound.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1H-Benzotriazole, 5-(pentyloxy)-. However, studies have shown that it is not toxic to aquatic organisms and does not bioaccumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Benzotriazole, 5-(pentyloxy)- in lab experiments is its versatility. It can be used as a corrosion inhibitor, UV stabilizer, and building block for organic synthesis. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may not be suitable for certain applications due to its specific properties and mechanism of action.
Direcciones Futuras
There are several future directions for research on 1H-Benzotriazole, 5-(pentyloxy)-. One area of interest is its potential use as a drug delivery system, as it has been shown to have good biocompatibility and low toxicity. Additionally, further research on its mechanism of action and properties may lead to the development of new applications in the fields of materials science and organic synthesis.
Métodos De Síntesis
The synthesis of 1H-Benzotriazole, 5-(pentyloxy)- is typically achieved through a reaction between pentyloxyaniline and 1H-Benzotriazole in the presence of a catalyst such as copper chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1H-Benzotriazole, 5-(pentyloxy)- as the final product.
Aplicaciones Científicas De Investigación
1H-Benzotriazole, 5-(pentyloxy)- has various scientific research applications. It is commonly used as a corrosion inhibitor for metals and alloys, as it forms a protective layer on the surface of the metal, preventing further corrosion. It is also used as a UV stabilizer in plastics, rubber, and coatings, as it absorbs UV radiation and prevents degradation of the material. Additionally, 1H-Benzotriazole, 5-(pentyloxy)- is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
133145-29-6 |
|---|---|
Nombre del producto |
1H-Benzotriazole, 5-(pentyloxy)- |
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
5-pentoxy-2H-benzotriazole |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10/h5-6,8H,2-4,7H2,1H3,(H,12,13,14) |
Clave InChI |
QOLSSJHPZVQWFE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=NNN=C2C=C1 |
SMILES canónico |
CCCCCOC1=CC2=NNN=C2C=C1 |
Sinónimos |
5-(PENTYLOXY)-1H-BENZOTRIAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)










